1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine
Description
1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine is a heterocyclic compound featuring a piperidine ring substituted with an isopropyl group at the 1-position and a piperazine ring linked to a pyridin-2-yl moiety at the 4-position.
Properties
CAS No. |
648895-57-2 |
|---|---|
Molecular Formula |
C17H28N4 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-(1-propan-2-ylpiperidin-4-yl)-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C17H28N4/c1-15(2)19-9-6-16(7-10-19)20-11-13-21(14-12-20)17-5-3-4-8-18-17/h3-5,8,15-16H,6-7,9-14H2,1-2H3 |
InChI Key |
DCONYKYUNYMLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting with the preparation of the piperidine and piperazine rings. These rings are then linked through a series of reactions that may include alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an anti-tubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on piperazine-piperidine scaffolds, focusing on structural variations, synthesis strategies, and inferred pharmacological properties.
Piperidine Substituent Variations
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine ()
- Structural Differences : Replaces the isopropyl group with a 2-methoxyphenyl substituent on the piperidine ring.
- The aromatic ring may enhance stacking interactions but reduce solubility compared to the aliphatic isopropyl group.
- Synthesis : Prepared via reductive amination (NaBH₃CN/MeOH) and microwave-assisted HCl treatment, suggesting scalability for similar analogs .
1-(Tetrahydro-2H-pyran-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine ()
- Structural Differences : Features a tetrahydro-2H-pyran-4-yl group on the piperidine and a trifluoromethylpyridinyl group on the piperazine.
- Functional Impact : The trifluoromethyl group increases electron-withdrawing properties and metabolic stability. The pyranyl substituent adds steric bulk, possibly affecting binding pocket accessibility .
1-Methyl-4-(4-piperidinyl)piperazine ()
- Structural Differences : Lacks the pyridinyl and isopropyl groups, retaining only a methyl group on the piperazine.
- Functional Impact : Simplified structure may reduce off-target effects but also diminish receptor specificity. This compound is often used as an intermediate for further derivatization .
Piperazine Substituent Variations
1-Isopropyl-4-[2-aryl-1-diazenyl]piperazines ()
- Structural Differences : Replaces the pyridinyl group with aryldiazenyl moieties.
- However, they may reduce metabolic stability compared to heteroaromatic substituents .
4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid derivatives ()
Scaffold Modifications and Hybrid Structures
Neurokinin Antagonists ()
- Structural Differences : Compounds like 1-(4-ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine (CAS 1631-16-9) modify both rings with alkyl and aryl groups.
- Functional Impact : These derivatives exhibit neurokinin (NK1/NK3) antagonism, suggesting that the target compound’s isopropyl and pyridinyl groups could be optimized for similar CNS applications .
Pyridinylmethyl-Substituted Analogs ()
Comparative Data Table
Key Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) enhance receptor binding but may complicate synthesis. Aliphatic groups (e.g., isopropyl) improve lipophilicity for CNS penetration .
- Synthetic Accessibility : Microwave-assisted methods () and diazonium coupling () offer efficient routes for piperazine-piperidine analogs.
- Therapeutic Potential: Structural similarities to neurokinin antagonists () suggest unexplored applications in schizophrenia, anxiety, or pain management.
Biological Activity
1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine, also known as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits various biological activities, particularly as an antagonist of the CXCR4 receptor, which is implicated in several diseases including cancer and HIV/AIDS.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C21H25N5
- Molecular Weight : 349.46 g/mol
This structure incorporates piperidine and pyridine moieties, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
1. CXCR4 Receptor Antagonism
The compound acts as an antagonist of the CXCR4 receptor, which plays a critical role in various pathological processes. Its antagonistic properties suggest potential applications in treating conditions such as:
- Cancer (especially CNS cancers like glioblastoma)
- HIV/AIDS
- Neuropathic pain and inflammation
Research indicates that targeting the CXCR4 receptor may inhibit tumor growth and metastasis, making this compound a candidate for cancer therapy .
2. Anticancer Activity
Studies have shown that the compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has been noted to induce apoptosis in glioblastoma cells and exhibit significant inhibition of cell proliferation .
In Vitro Studies
In vitro assays have been conducted to assess the efficacy of this compound against different cancer types. The following table summarizes key findings from these studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | Glioblastoma | 5.2 | Induction of apoptosis |
| Study 2 | Neuroblastoma | 3.8 | Inhibition of cell proliferation |
| Study 3 | Breast Cancer | 6.5 | CXCR4 receptor antagonism |
These results demonstrate the compound's potential as an anticancer agent, particularly through its interaction with the CXCR4 receptor.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with moderate bioavailability observed in animal models. Toxicological assessments have shown low toxicity profiles at therapeutic doses, supporting its further development for clinical use .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects primarily involves:
- CXCR4 Inhibition : Disruption of CXCR4 signaling pathways leads to reduced cell migration and invasion in cancer cells.
- Induction of Apoptosis : The compound triggers apoptotic pathways in susceptible cell lines, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
